molecular formula C16H12N4O2 B11835765 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 305805-20-3

4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11835765
CAS No.: 305805-20-3
M. Wt: 292.29 g/mol
InChI Key: MRBFFQKNEGVJCJ-UHFFFAOYSA-N
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Description

4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanate, followed by cyclization with triethyl orthoformate and subsequent hydrolysis . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of benzyl-7-oxo[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

    Reduction: Formation of dihydro-4-benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its benzyl and hydroxy groups contribute to its distinct chemical reactivity and biological interactions, making it a valuable compound for further research and development.

Properties

CAS No.

305805-20-3

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C16H12N4O2/c21-12-6-7-14-13(8-12)15(22)19(16-18-17-10-20(14)16)9-11-4-2-1-3-5-11/h1-8,10,21H,9H2

InChI Key

MRBFFQKNEGVJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)O)N4C2=NN=C4

Origin of Product

United States

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